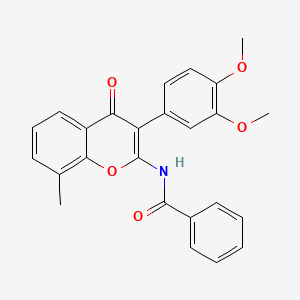

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide

Description

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a dimethoxyphenyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-15-8-7-11-18-22(27)21(17-12-13-19(29-2)20(14-17)30-3)25(31-23(15)18)26-24(28)16-9-5-4-6-10-16/h4-14H,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPJCUNJKJXWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with a benzoyl chloride or benzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

The compound has been investigated for several biological activities:

- Enzyme Inhibition: It shows potential as an inhibitor of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s .

- Anticancer Properties: Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, highlighting its potential in oncology .

- Anti-inflammatory Effects: Studies suggest it could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

| Biological Activity | Potential Application |

|---|---|

| Acetylcholinesterase Inhibition | Alzheimer's Disease Treatment |

| Cytotoxicity | Cancer Therapy |

| Anti-inflammatory | Treatment of Inflammatory Diseases |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development: Its ability to interact with specific molecular targets makes it suitable for designing new drugs aimed at various diseases .

Case Studies and Research Findings

- Acetylcholinesterase Inhibition Study:

-

Anticancer Activity Assessment:

- In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, indicating its potential role in cancer therapy development .

-

Anti-inflammatory Mechanisms:

- Research has indicated that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide: Lacks the 8-methyl group.

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)acetamide: Contains an acetamide group instead of a benzamide group.

Uniqueness

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs

Biological Activity

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide is a synthetic compound belonging to the chromen-4-one derivative class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and dermatology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 415.445 g/mol. The compound features a chromen-4-one core structure, which is pivotal for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme critical in melanin synthesis. This property suggests potential applications in skin whitening products and treatments for hyperpigmentation.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- Signaling Pathway Modulation : It may also influence various signaling pathways associated with inflammation and cell proliferation, which could be beneficial in treating inflammatory conditions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (skin cancer) | 14.4 | Induction of apoptosis |

| U2932 (lymphoma) | 9.7 | Inhibition of cell proliferation |

| OCI-LY8 (lymphoma) | 10.1 | Modulation of JAK2/STAT3 pathway |

These findings indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce inflammation markers significantly when tested in vitro on human cell lines exposed to inflammatory stimuli.

Case Studies

A notable study explored the effects of this compound in a xenograft model of lymphoma. The administration of this compound resulted in a significant reduction in tumor volume compared to control groups, indicating its efficacy in vivo .

Another case study focused on its dermatological applications, where it was applied topically to assess its effects on hyperpigmentation. Results showed a marked decrease in melanin content in treated areas compared to untreated controls over a 12-week period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.